D-Gal

Vue d'ensemble

Description

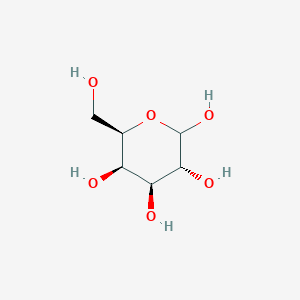

Le D-galactose est un monosaccharide naturel, que l'on trouve couramment dans les produits laitiers, les fruits et les légumes. Il s'agit d'un épimère C4 du glucose, ce qui signifie qu'il ne diffère du glucose que par la configuration autour du quatrième atome de carbone. Le D-galactose est un composant essentiel du lactose, le sucre présent dans le lait, et joue un rôle important dans divers processus biologiques.

Applications De Recherche Scientifique

Mécanisme D'action

- D-galactose can be metabolized via two main pathways:

- Inside cells, D-galactose can react with reactive oxygen species (ROS) due to its size, potentially influencing cellular processes .

- D-galactose is not commonly used as a therapeutic agent but has specific indications:

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

D-Galactose plays a crucial role in biochemical reactions. It is involved in the Leloir pathway, a metabolic pathway for the catabolism of D-Galactose . D-Galactosidase, an enzyme, catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This enzyme has been identified and extracted from yeasts, fungi, bacteria, and plants .

Cellular Effects

D-Galactose has significant effects on various types of cells and cellular processes. For instance, D-Galactose treatment can induce mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice . It can also cause cell swelling, dysfunction, and eventually cell aging .

Molecular Mechanism

At the molecular level, D-Galactose exerts its effects through various mechanisms. It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . In addition, D-Galactose can induce oxidative stress, inflammation, and apoptosis in D-Galactose-induced aging mice .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Galactose change over time. For instance, D-Galactose can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .

Dosage Effects in Animal Models

The effects of D-Galactose vary with different dosages in animal models. Studies have shown that D-Galactose can induce the behavioral impairment of C57 mice in a dose-dependent manner from 50 to 100 mg/kg .

Metabolic Pathways

D-Galactose is involved in several metabolic pathways. The most notable is the Leloir pathway, where D-Galactose is converted into glucose 1-phosphate . This pathway involves several enzymes and cofactors, and it plays a crucial role in energy metabolism .

Transport and Distribution

D-Galactose is transported and distributed within cells and tissues through specific transporters. For instance, SGLT1 is a high-affinity, low-capacity glucose transporter in renal proximal tubules that can efficiently transport D-Galactose .

Subcellular Localization

Some studies suggest that the product of the HUP1 gene, which is involved in D-Glucose transport, is localized in the plasmalemma of D-Glucose-induced Chlorella cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le D-galactose peut être synthétisé par hydrolyse du lactose. Les méthodes courantes comprennent :

Hydrolyse acide : Le lactose est hydrolysé à l'aide d'acides inorganiques comme l'acide sulfurique à haute température et sous haute pression pour donner du D-galactose et du glucose.

Hydrolyse enzymatique : Le lactose est hydrolysé à l'aide de l'enzyme β-galactosidase, qui décompose spécifiquement le lactose en D-galactose et en glucose.

Extraction : Le D-galactose peut également être extrait de polysaccharides végétaux et d'autres sources naturelles.

Méthodes de production industrielle : La production industrielle de D-galactose repose principalement sur l'hydrolyse acide du lactose en raison de son caractère rentable et de son efficacité. Le processus comprend :

- L'hydrolyse du lactose à l'aide d'acide sulfurique.

- La neutralisation du mélange réactionnel.

- La purification du D-galactose obtenu par cristallisation et filtration .

Types de réactions :

Oxydation : Le D-galactose peut être oxydé pour produire de l'acide D-galactonique.

Réduction : La réduction du D-galactose donne du D-galactitol, un alcool de sucre.

Glycosylation : Le D-galactose peut subir une glycosylation pour former des glycosides.

Réactifs et conditions courants :

Oxydation : Acide nitrique, galactose oxydase.

Réduction : Borohydrure de sodium.

Glycosylation : Catalyseurs acides comme l'acide chlorhydrique

Produits principaux :

Oxydation : Acide D-galactonique.

Réduction : D-galactitol.

Glycosylation : Divers glycosides

4. Applications de la recherche scientifique

Le D-galactose a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le D-galactose exerce ses effets par divers mécanismes :

Interactions cellulaires : Le D-galactose interagit avec des récepteurs cellulaires spécifiques, comme ceux des hépatocytes, facilitant la délivrance ciblée des médicaments. .

Signalisation : Agit comme une molécule de signalisation dans diverses voies biochimiques, influençant les fonctions et les interactions cellulaires.

Comparaison Avec Des Composés Similaires

Le D-galactose est similaire à d'autres hexoses comme le D-glucose et le D-fructose :

D-Glucose : Tous deux sont des aldohexoses, mais le D-galactose diffère par la configuration autour du quatrième atome de carbone.

D-Fructose : Un cétohexose, qui diffère par la position du groupe carbonyle.

Unicité :

Applications : Son rôle dans l'induction de la sénescence cellulaire et la délivrance ciblée des médicaments le rend unique parmi les hexoses

Composés similaires :

- D-Glucose

- D-Fructose

- D-Mannose

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: D-galactose, when administered in high doses, exceeds the body's metabolic capacity. This leads to the accumulation of D-galactose and its metabolites, such as galactitol and advanced glycation end products (AGEs). [, , , ] These molecules contribute to oxidative stress by increasing reactive oxygen species (ROS) production and impairing antioxidant defense mechanisms. [, , , ] This oxidative stress, in turn, damages cellular components, accelerates cellular senescence, and contributes to various age-related changes. [, , , , ]

ANone: D-galactose administration in animal models has been shown to induce a range of aging-like effects, including:

- Cognitive decline: Impairment in learning and memory, resembling age-related cognitive decline. [, , , , , ]

- Oxidative stress: Increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , , , ]

- Neurological changes: Accumulation of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease, and hippocampal damage. [, , ]

- Hormonal imbalances: Alterations in sex hormone levels, including decreased testosterone in males and estrogen in females. [, , ]

- Organ dysfunction: Impairment in various organs, including the liver, kidneys, heart, and reproductive organs. [, , , , , , , ]

A: Research suggests that D-galactose may not affect all organs equally. For instance, one study found that D-galactose primarily affected muscle strength in mice without significantly impacting spatial memory or locomotor coordination. [] Another study observed differential effects on bone health, with male rats exhibiting osteoporosis but female rats showing no significant changes. []

A:

- Key Spectroscopic Data:

A: While D-galactose administration can accelerate aging-like changes in animal models, it is essential to recognize that it does not fully replicate the complexities of natural aging. D-galactose primarily induces oxidative stress and its downstream consequences, which are just one aspect of the multifactorial aging process. [] Nevertheless, D-galactose-induced aging models provide a valuable tool for studying specific aspects of aging and evaluating potential anti-aging interventions.

ANone: Numerous studies have explored potential protective strategies against D-galactose-induced aging, with promising results observed for various interventions:

- Antioxidants: Supplementation with antioxidants like Vitamin E, ascorbic acid, and plant extracts rich in polyphenols has been shown to mitigate D-galactose-induced oxidative stress and improve associated impairments. [, , , , , , ]

- Exercise: Regular physical activity, such as swimming or treadmill running, has demonstrated protective effects against D-galactose-induced oxidative stress, cognitive decline, and organ damage. [, , ]

- Dietary interventions: Specific dietary components, such as fructo-oligosaccharides and L-arginine, have shown promise in attenuating D-galactose-induced aging-related changes. [, ]

- Pharmacological agents: Compounds like curcumin, phlorizin, and diosgenin have been investigated for their potential to counteract D-galactose-induced aging, with promising findings related to their antioxidant, anti-apoptotic, and neuroprotective properties. [, , ]

- Electroacupuncture: This traditional Chinese medicine technique has shown potential in ameliorating D-galactose-induced memory impairment and hippocampal damage, possibly through its antioxidant and anti-stress effects. []

ANone: The protective effects observed in various studies are attributed to multiple mechanisms, including:

- Enhanced antioxidant defense: Many interventions, particularly antioxidants, directly scavenge ROS or boost the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress. [, , , , , ]

- Reduced inflammation: Some interventions can suppress the inflammatory response triggered by D-galactose, further protecting cells and tissues from damage. [, , ]

- Modulation of cell signaling pathways: Certain compounds, like diosgenin and phlorizin, have been shown to influence cell signaling pathways involved in apoptosis (programmed cell death) and cell survival, thereby promoting cell viability and organ function. [, ]

- Neuroprotection: Interventions that specifically target the brain, such as electroacupuncture or curcumin, may directly protect neurons from D-galactose-induced damage and improve cognitive function. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone](/img/structure/B83972.png)